molecular formula C7H6N4O2S B163505 (5-(3-Thienyl)tetrazol-1-yl)acetic acid CAS No. 134717-73-0

(5-(3-Thienyl)tetrazol-1-yl)acetic acid

Cat. No.: B163505
CAS No.: 134717-73-0
M. Wt: 210.22 g/mol
InChI Key: DDVAZOPRCKAYOV-UHFFFAOYSA-N
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Description

(5-(3-Thienyl)tetrazol-1-yl)acetic acid: is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their stability and ability to participate in various intermolecular interactions. This compound, in particular, has shown promise in various scientific research applications, including its potential as an aldose reductase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Triethyl orthoformate and sodium azide method: This method involves the reaction of triethyl orthoformate with sodium azide to form the tetrazole ring. The reaction is typically carried out under reflux conditions.

    Alcohols and aldehydes method: This approach uses alcohols and aldehydes as starting materials, which react with azides to form the tetrazole ring.

    Isocyanides method: Isocyanides can also be used to synthesize tetrazole derivatives through multicomponent reactions.

Industrial Production Methods: The industrial production of (5-(3-Thienyl)tetrazol-1-yl)acetic acid typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the tetrazole ring and the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

Medicine:

  • Explored for its potential therapeutic applications in various diseases due to its ability to interact with biological targets.

Industry:

  • Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5-(3-Thienyl)tetrazol-1-yl)acetic acid involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the enzyme aldose reductase, preventing the conversion of glucose to sorbitol. This inhibition helps in reducing the accumulation of sorbitol, which is implicated in diabetic complications .

Comparison with Similar Compounds

Uniqueness:

  • (5-(3-Thienyl)tetrazol-1-yl)acetic acid is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties, enhancing its interaction with biological targets and its overall stability.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(5-thiophen-3-yltetrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2S/c12-6(13)3-11-7(8-9-10-11)5-1-2-14-4-5/h1-2,4H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVAZOPRCKAYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN=NN2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10158900
Record name (5-(3-Thienyl)tetrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134717-73-0
Record name (5-(3-Thienyl)tetrazol-1-yl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134717730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-(3-Thienyl)tetrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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